![molecular formula C16H19FN4 B2582169 {2-[4-(4-氟苯基)哌嗪-1-基]吡啶-4-基}甲胺 CAS No. 1016712-41-6](/img/structure/B2582169.png)

{2-[4-(4-氟苯基)哌嗪-1-基]吡啶-4-基}甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

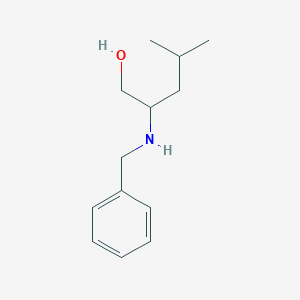

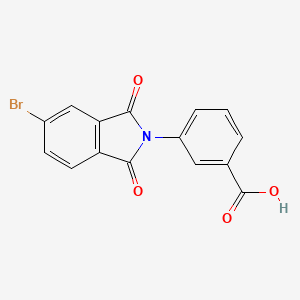

This compound is a derivative of piperazine, with a molecular formula of C16H19FN4 and a molecular weight of 286.35 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a fluorophenyl group . Detailed NMR and IR spectra would provide more information about the molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied for their inhibitory effects on various biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.35 . More detailed properties such as density, boiling point, and refractive index were not found in the available literature.科学研究应用

合成和药用化学

- 合成方法: 该化合物已通过有效的工艺合成,通常在药用化学的背景下。例如,V. Balaraju、S. Kalyani 和 E. Laxminarayana (2019) 合成了相关的哌嗪-1-基-1H-吲唑衍生物,突出了此类化合物在药用化学中的用途 (Balaraju, Kalyani, & Laxminarayana, 2019)。

受体结合和神经药理学

- 多巴胺和血清素受体结合: 多项研究探索了类似化合物与多巴胺和血清素受体的结合亲和力,表明在神经药理学中的潜在应用。例如,杨方伟 (2013) 合成了具有显着多巴胺 D4 受体结合的吡唑并[1,5-a]吡啶衍生物,表明其作为多巴胺受体配体的潜力 (Fang-wei, 2013)。

分子建模和药物设计

- 分子对接研究: 已对类似化合物进行了分子对接研究,有助于设计潜在的治疗剂。例如,Balaraju 等人的工作。(2019) 为其合成的化合物进行了对接研究,有助于理解其与生物靶标的相互作用 (Balaraju, Kalyani, & Laxminarayana, 2019)。

放射性药物应用

- 多巴胺受体成像: O. Eskola 等人。(2002) 合成了一种用于多巴胺 D4 受体成像的化合物,表明在放射性药物和诊断成像中的潜在应用 (Eskola et al., 2002)。

晶体学和结构分析

- 晶体结构分析: 已进行研究以确定相关化合物的晶体结构,这对于了解其化学性质和相互作用至关重要。N. Ullah 和 M. Altaf (2014) 分析了相关哌嗪衍生物的晶体结构,提供了对其分子构象的见解 (Ullah & Altaf, 2014)。

未来方向

作用机制

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been observed to produce loss of cell viability in certain cell lines .

生化分析

Biochemical Properties

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, specifically the isoforms carbonic anhydrase I and carbonic anhydrase II The compound binds to the active site of these enzymes, inhibiting their catalytic activity This interaction is facilitated by the presence of the fluorophenyl group, which enhances binding affinity

Molecular Mechanism

At the molecular level, {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase enzymes, where it interacts with the zinc ion and histidine residues critical for enzymatic activity . This binding inhibits the enzyme’s ability to catalyze the hydration of carbon dioxide, leading to alterations in cellular pH and subsequent downstream effects. Additionally, {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine may influence gene expression by modulating transcription factors and other regulatory proteins.

属性

IUPAC Name |

[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCNEUGAGIGFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)